molecular formula C27H30N4O7 B5548803 N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide

N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide

Cat. No.: B5548803
M. Wt: 522.5 g/mol
InChI Key: VBGJRZHYERFZKV-RWPZCVJISA-N
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Description

N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide is a complex organic compound characterized by its unique structure, which includes a furan ring, nitrophenyl groups, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the furan ring and the nitrophenyl groups, followed by the formation of the imine linkage and the final acetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

    Substitution: The furan ring and phenoxyacetamide moiety can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl groups would yield nitro derivatives, while reduction would produce amine derivatives.

Scientific Research Applications

    Chemistry: As a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Potential use as a probe or marker in biological studies due to its unique structure.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The nitrophenyl and furan groups may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylideneamino]-2-(9-oxoacridin-10-yl)acetamide
  • 2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]acetamide

Uniqueness

N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O7/c1-26(2,3)17-27(4,5)19-8-12-24(22(14-19)31(35)36)37-16-25(32)29-28-15-21-11-13-23(38-21)18-6-9-20(10-7-18)30(33)34/h6-15H,16-17H2,1-5H3,(H,29,32)/b28-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGJRZHYERFZKV-RWPZCVJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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